N'-(2-fluorophenyl)-N-(oxolan-2-ylmethyl)oxamide
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Overview
Description
N’-(2-fluorophenyl)-N-(oxolan-2-ylmethyl)oxamide is an organic compound that belongs to the class of oxamides. Oxamides are derivatives of oxalic acid and are characterized by the presence of an amide group. This particular compound features a 2-fluorophenyl group and an oxolan-2-ylmethyl group attached to the nitrogen atoms of the oxamide structure. The presence of the fluorine atom in the phenyl ring and the oxolane ring imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-fluorophenyl)-N-(oxolan-2-ylmethyl)oxamide typically involves the following steps:
Formation of the Oxamide Backbone: The oxamide backbone can be synthesized by reacting oxalic acid with ammonia or an amine to form the corresponding oxamide.
Introduction of the 2-Fluorophenyl Group: The 2-fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves reacting a fluorobenzene derivative with a suitable nucleophile.
Attachment of the Oxolan-2-ylmethyl Group: The oxolan-2-ylmethyl group can be introduced through a nucleophilic substitution reaction involving an oxolane derivative and a suitable leaving group.
Industrial Production Methods
Industrial production of N’-(2-fluorophenyl)-N-(oxolan-2-ylmethyl)oxamide may involve optimized versions of the synthetic routes mentioned above. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(2-fluorophenyl)-N-(oxolan-2-ylmethyl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halides, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may yield amines or alcohols, and substitution may yield various substituted derivatives.
Scientific Research Applications
N’-(2-fluorophenyl)-N-(oxolan-2-ylmethyl)oxamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a model compound for studying reaction mechanisms and kinetics.
Medicine: The compound may be investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or antimicrobial activities.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N’-(2-fluorophenyl)-N-(oxolan-2-ylmethyl)oxamide depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can lead to changes in biochemical pathways, resulting in the observed effects. The presence of the fluorine atom and the oxolane ring may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
N’-(2-chlorophenyl)-N-(oxolan-2-ylmethyl)oxamide: Similar structure but with a chlorine atom instead of a fluorine atom.
N’-(2-bromophenyl)-N-(oxolan-2-ylmethyl)oxamide: Similar structure but with a bromine atom instead of a fluorine atom.
N’-(2-methylphenyl)-N-(oxolan-2-ylmethyl)oxamide: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness
N’-(2-fluorophenyl)-N-(oxolan-2-ylmethyl)oxamide is unique due to the presence of the fluorine atom in the phenyl ring. Fluorine atoms can significantly alter the chemical and physical properties of a compound, such as its reactivity, stability, and biological activity. The oxolane ring also contributes to the compound’s unique properties, such as its solubility and ability to form hydrogen bonds.
Properties
IUPAC Name |
N'-(2-fluorophenyl)-N-(oxolan-2-ylmethyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O3/c14-10-5-1-2-6-11(10)16-13(18)12(17)15-8-9-4-3-7-19-9/h1-2,5-6,9H,3-4,7-8H2,(H,15,17)(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNZBXROJWAFLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NC2=CC=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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